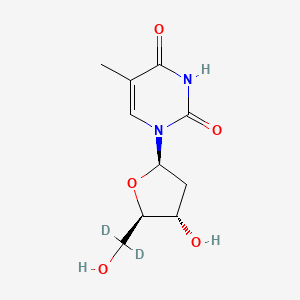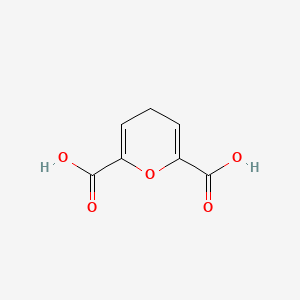
1-Butan-d9-ol
Vue d'ensemble
Description
1-Butan-d9-ol is the labeled form of 1-Butanol, which is used for the production of dimethylfuran for liquid fuels . It is often used as an OH radical tracer in atmospheric chemistry studies to determine OH exposure .
Molecular Structure Analysis
The linear formula of 1-Butan-d9-ol is CD3(CD2)2CD2OH . Its molecular weight is 83.18 .Chemical Reactions Analysis
1-Butan-d9-ol is often used as an OH radical tracer in atmospheric chemistry studies . The rate coefficient of 1-Butan-d9-ol with OH radicals has been measured at temperatures between 240 and 750 K and at pressures within 2–760 Torr . The temperature dependence of the rate coefficient is well described by the modified Arrhenius expression .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Butan-d9-ol include a molecular weight of 83.18 and a linear formula of CD3(CD2)2CD2OH .Applications De Recherche Scientifique
Catalysis Research
In the field of catalysis, 1-Butan-d9-ol can be used to study the reaction mechanisms of single-atom catalysts . Its isotopic labeling allows researchers to trace the reaction pathways and determine the efficiency and selectivity of the catalysts involved.
Analytical Chemistry
In analytical chemistry, 1-Butan-d9-ol is used for method development and calibration. It serves as an internal standard due to its isotopic purity, aiding in the accurate quantification of substances in complex mixtures .
Mécanisme D'action
Target of Action
1-Butan-d9-ol, also known as Butyl-d9 alcohol, is primarily used as an internal standard for 1-Butanol . It is a common chemical reagent used in biodiesel production
Mode of Action
It is often used as an oh radical tracer in atmospheric chemistry studies
Biochemical Pathways
Its use as an oh radical tracer suggests that it may play a role in oxidative processes .
Pharmacokinetics
Its physical properties such as boiling point (116-118 °c), melting point (-90 °c), and density (0907 g/mL at 25 °C) have been documented
Result of Action
Its primary use as an OH radical tracer suggests that it may be involved in oxidative processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Butan-d9-ol. For instance, its reaction rate coefficient with OH radicals varies as a function of temperature . This suggests that temperature is a key environmental factor influencing its action.
Orientations Futures
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPLDYGYMQRHN-YNSOAAEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20708652 | |
| Record name | (~2~H_9_)Butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20708652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-d9-ol | |
CAS RN |
25493-17-8 | |
| Record name | (~2~H_9_)Butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20708652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25493-17-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is understanding the temperature-dependent reaction rate of 1-Butan-d9-ol with OH radicals important?
A1: 1-Butan-d9-ol (D9B) is widely employed as a tracer for OH radicals in atmospheric chemistry research. Accurately determining OH exposure, a measure of the degree of oxidation by OH radicals, relies on precise knowledge of D9B's reaction rate with these radicals. [] This is crucial for understanding the complex processes driving atmospheric oxidation at various temperatures.
Q2: What new insights did the research provide regarding the reaction kinetics of 1-Butan-d9-ol with OH radicals?
A2: The study successfully measured the rate coefficient of D9B with OH radicals (k1(T)) across a broad temperature range (240–750 K). [] Utilizing two distinct experimental techniques, the research established a reliable modified Arrhenius expression to accurately represent this temperature dependence. This finding allows researchers to confidently apply D9B as an OH tracer across a wider range of temperatures than previously possible, enhancing the accuracy of atmospheric modeling and experimental studies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)
![Tri-O-acetyl-D-[1-13C]glucal](/img/structure/B584028.png)
![Tri-O-acetyl-D-[2-13C]glucal](/img/structure/B584031.png)
![Tri-O-acetyl-D-[6-13C]glucal](/img/structure/B584032.png)
![[2'-13C]uridine](/img/structure/B584034.png)
![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)
![Uridine-[5',5'-D2]](/img/structure/B584041.png)